Tetrapropylstannane, also known as tetra-n-propyltin, is an organotin compound with the molecular formula . It appears as a colorless, oily liquid and is characterized by its toxicity and reactivity. The compound has a molar mass of 291.06 g/mol and a density of approximately 1.107 g/cm³ at 20°C. Its melting point is around -109°C, while its boiling point is reported to be 222°C . Tetrapropylstannane is insoluble in water and exhibits significant toxicity, particularly to aquatic life, where it poses long-lasting effects .
Tetrapropylstannane serves as a vital precursor for various organotin halides, which are organotin compounds containing one or more halogen atoms. These halides find diverse applications in scientific research, including:
Tetrapropylstannane can be employed as a convenient source of tin for material science research. Through various techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD), it can be decomposed to deposit thin films of tin or tin-containing compounds. These films possess unique properties and find applications in:
Tetrapropylstannane itself serves as a valuable research tool for studying the fundamental properties and reactivity of organotin compounds. By investigating its reactions with various reagents and under different conditions, researchers can gain insights into:
Tetrapropylstannane is known to react readily with strong oxidizing agents, leading to the formation of various organotin derivatives. It can undergo hydrolysis under certain conditions, although it does not react with water under neutral conditions . The compound serves as an intermediate in the synthesis of dipropyltin dichloride, which is another organotin compound .
The biological activity of tetrapropylstannane is primarily associated with its toxicity. It has been classified as toxic by inhalation and skin contact, with potential harmful effects if ingested . The compound can cause irritation to the skin, eyes, and respiratory system. Due to its high toxicity levels, particularly in aquatic environments, it poses significant ecological risks .
Tetrapropylstannane can be synthesized through several methods:
Tetrapropylstannane finds applications primarily in the field of catalysis and organic synthesis. Its uses include:
Interaction studies involving tetrapropylstannane focus on its reactivity with various chemical agents, particularly oxidizing agents. It has been noted for its interactions that lead to the formation of more complex organotin species or degradation products when exposed to air or moisture over time. Additionally, research has highlighted its potential role in metathesis reactions when used alongside other metal complexes .
Tetrapropylstannane belongs to a broader class of organotin compounds characterized by their tin-carbon bonds. Here are some similar compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Dipropyltin Dichloride | Used in PVC stabilization; less toxic than tetrapropylstannane | |
| Trimethyltin Chloride | Highly toxic; used as a biocide and antifungal agent | |
| Tributyltin Oxide | Known for its antifouling properties; highly regulated due to toxicity |
Tetrapropylstannane is unique among these compounds due to its specific chain length and structure that influence its physical properties and reactivity patterns. Its higher toxicity compared to some similar compounds makes it particularly significant in environmental studies regarding organotin pollution and regulation.
Acute Toxic;Irritant;Health Hazard